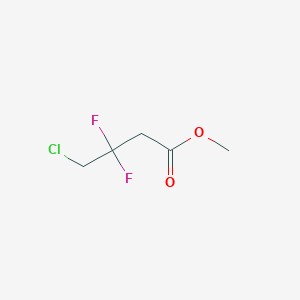

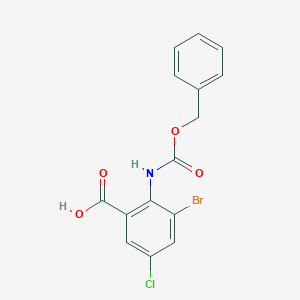

![molecular formula C4H4N2O2S B2405062 [1,2,3]チアゾール-5-イル酢酸 CAS No. 19813-28-6](/img/structure/B2405062.png)

[1,2,3]チアゾール-5-イル酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1,2,3]Thiadiazol-5-yl-acetic acid” is a compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms and one sulfur atom .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been reported in several studies. For instance, a series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives were synthesized . Their structures were identified by means of elemental analysis, IR, 1H NMR, and MS spectra .Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are complex and varied. For instance, treating certain thiadiazole derivatives with hydrazine hydrate leads to hydrazinolysis of the ester group and cleavage of the thiadiazole ring .科学的研究の応用

サトイモ科植物のマイクロプロパゲーション

チジアズロン (TDZ) またはフェニル-N′-(1,2,3-チアゾール-5-イル)尿素は、合成フェニル尿素誘導体であり、植物形態形成の調節において、一般的に使用されている他のほとんどのアデニン型サイトカイニンよりも強力なサイトカイニン様活性を示します . TDZは、インビトロシュート培養によるサトイモ科植物の効率的なマイクロプロパゲーション、およびシュート器官発生、体細胞胚発生、プロトコルム様体 (PLB) を経た植物再生のための重要な植物成長調節剤であることが示されています .

抗酸化活性

チアゾール誘導体は、抗酸化活性を示すことがわかっています . したがって、これらは、副作用の少ない新薬の開発のための潜在的な候補となります。

鎮痛および抗炎症活性

チアゾール化合物は、鎮痛および抗炎症特性を有することが報告されています . これは、痛みと炎症の治療における潜在的な用途を示唆しています。

抗菌および抗真菌活性

チアゾールは、抗菌および抗真菌活性を持つことがわかっています . これは、新しい抗菌剤と抗真菌剤の開発に役立ちます。

抗ウイルス活性

チアゾール誘導体は、抗ウイルス特性を持つことが報告されています . これは、新しい抗ウイルス薬の開発における潜在的な用途を示唆しています。

抗がん活性

チアゾール化合物は、抗がん活性を示すことがわかっています . たとえば、一連の[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリーリデンヒドラジドは、前立腺がんに対して強力な効果を示しました .

将来の方向性

Thiadiazuron, a synthetic phenyl urea derivative that contains a thiadiazole ring, has gained considerable attention due to its efficient role in plant cell and tissue culture . This suggests that “[1,2,3]Thiadiazol-5-yl-acetic acid” and other thiadiazole derivatives could have potential applications in plant biotechnology and other fields.

作用機序

Target of Action

[1,2,3]Thiadiazol-5-yl-acetic acid, a derivative of the thiazole ring, is believed to have a wide range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that leads to various biological responses . For instance, some thiazole derivatives have been found to have strong cytokinin-like activity, regulating plant morphogenesis .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to affect plant growth and development by influencing the cytokinin pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of [1,2,3]Thiadiazol-5-yl-acetic acid.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that [1,2,3]Thiadiazol-5-yl-acetic acid may have similar biological impacts.

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the physicochemical properties of the environment and the specific characteristics of the biological targets .

生化学分析

Biochemical Properties

It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thidiazuron, a synthetic phenyl urea derivative that possesses a thiadiazol-5-yl group, has been shown to have strong cytokinin-like activity, exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis .

Cellular Effects

Related thiadiazole derivatives have been shown to have a wide range of physiological responses in several plant species . For instance, thidiazuron has been used successfully in vitro to induce adventitious shoot formation and to promote axillary shoot proliferation .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their effects.

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have a wide range of effects over time, depending on the specific compound and the conditions of the experiment .

Dosage Effects in Animal Models

It is known that thiadiazole derivatives can have a wide range of effects at different dosages, depending on the specific compound and the conditions of the experiment .

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes and potentially interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, potentially localizing to specific compartments or organelles .

特性

IUPAC Name |

2-(thiadiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDWGGXOFBDLKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19813-28-6 |

Source

|

| Record name | 2-(1,2,3-thiadiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

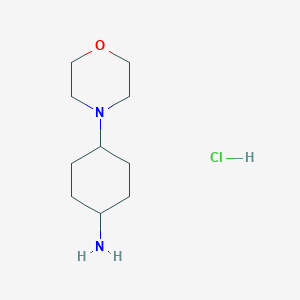

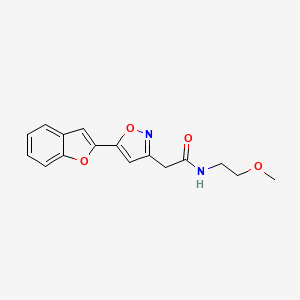

![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)

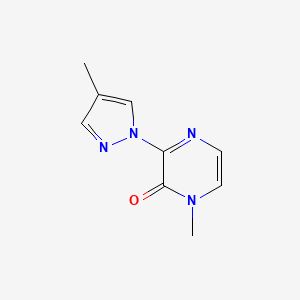

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)

![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)

![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/no-structure.png)

![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2405000.png)

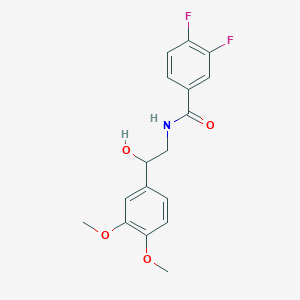

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)